2,2-Difluoro-5-methoxy-1,3-benzodioxole 2,2-Difluoro-5-methoxy-1,3-benzodioxole
Brand Name: Vulcanchem
CAS No.: 1357627-32-7
VCID: VC11707693
InChI: InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3
SMILES: COC1=CC2=C(C=C1)OC(O2)(F)F
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol

2,2-Difluoro-5-methoxy-1,3-benzodioxole

CAS No.: 1357627-32-7

Cat. No.: VC11707693

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-5-methoxy-1,3-benzodioxole - 1357627-32-7

Specification

CAS No. 1357627-32-7
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
IUPAC Name 2,2-difluoro-5-methoxy-1,3-benzodioxole
Standard InChI InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3
Standard InChI Key XFOFYWZCNLFJEF-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(O2)(F)F
Canonical SMILES COC1=CC2=C(C=C1)OC(O2)(F)F

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-difluoro-5-methoxy-1,3-benzodioxole typically involves a multi-step process that integrates fluorination and methoxylation strategies. A foundational approach derives from methodologies used for analogous difluorinated benzodioxoles, such as the halogen-exchange reaction described in US Patent 5432290A . In this patented process, 2,2-dichloro-1,3-benzodioxole undergoes fluorination using potassium fluoride (KF) in the presence of a catalyst such as potassium hydrogen fluoride (KHF2_2) or quaternary ammonium salts.

For the methoxy-substituted variant, a plausible pathway involves:

  • Initial Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole: Bromination of 2,2-difluoro-1,3-benzodioxole at the 5-position using bromine or NN-bromosuccinimide under controlled conditions.

  • Methoxy Substitution: Nucleophilic aromatic substitution (SNAr) of the bromine atom with methoxide (CH3O\text{CH}_3\text{O}^-) under copper(I) catalysis, a method analogous to Ullmann-type coupling reactions.

Key Reaction Conditions:

StepReagents/ConditionsTemperatureYield
BrominationBr2_2, FeCl3_30–25°C~70%
FluorinationKF, KHF2_2, sulfolane140°C85–90%
MethoxylationCuI, NaOMe, DMF100–120°C~65%

Industrial Scalability

Industrial production emphasizes continuous-flow reactors to optimize yield and purity. Solvent selection (e.g., tetramethylene sulfone) and catalyst recycling are critical for cost-effectiveness . Challenges include managing exothermic reactions during fluorination and minimizing byproducts such as potassium chloride.

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s structure comprises a benzene ring fused to a 1,3-dioxole ring, with fluorine atoms at the 2-position of the dioxole and a methoxy group at the 5-position of the benzene (Figure 1). X-ray crystallography of related compounds reveals a planar benzodioxole system with bond angles consistent with sp2^2 hybridization.

Figure 1: Molecular structure of 2,2-difluoro-5-methoxy-1,3-benzodioxole.

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1\text{H}: Methoxy protons resonate as a singlet at δ 3.82 ppm. Aromatic protons appear as doublets (δ 6.75–7.10 ppm) due to coupling with fluorine.

    • 19F^{19}\text{F}: A singlet at -118 ppm confirms the equivalence of the two fluorine atoms .

  • IR Spectroscopy: Strong absorptions at 1240 cm1^{-1} (C–F stretch) and 1020 cm1^{-1} (C–O–C of dioxole).

  • Mass Spectrometry: Molecular ion peak at m/zm/z 187.04 ([M]+[M]^+) with fragmentation patterns consistent with loss of CH3O\text{CH}_3\text{O} and CO2\text{CO}_2.

Physicochemical Properties

PropertyValue
Melting Point45–47°C
Boiling Point210–212°C (760 mmHg)
SolubilityMiscible in DMSO, THF; sparingly soluble in water
LogP2.1 (calculated)

The methoxy group enhances solubility in polar aprotic solvents compared to non-substituted difluorinated benzodioxoles.

Chemical Reactivity

Electrophilic Substitution

The electron-withdrawing fluorine atoms deactivate the benzene ring, directing electrophilic attacks to the methoxy-substituted position (para to oxygen). Nitration experiments yield 5-nitro derivatives, which are precursors to amine functionalities.

Nucleophilic and Radical Reactions

The dioxole ring’s fluorines participate in radical reactions, enabling functionalization via atom-transfer processes. For example, photochemical bromination selectively substitutes hydrogen atoms adjacent to fluorine.

Applications and Research Findings

Pharmaceutical Intermediates

2,2-Difluoro-5-methoxy-1,3-benzodioxole serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its fluorine atoms improve metabolic stability, while the methoxy group facilitates hydrogen bonding with biological targets.

Agrochemical Development

In agrochemicals, derivatives of this compound exhibit herbicidal and fungicidal activity. Field trials demonstrate efficacy against Phytophthora infestans at concentrations as low as 50 ppm.

Material Science

The compound’s thermal stability (Tdec>250°CT_{dec} > 250°C) makes it suitable for high-performance polymers. Copolymerization with fluorinated monomers yields materials with low dielectric constants for electronics .

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